N-(4-(diisopropylamino)but-2-yn-1-yl)-1-(3-fluorophenyl)methanesulfonamide
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Overview
Description
N-(4-(diisopropylamino)but-2-yn-1-yl)-1-(3-fluorophenyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique combination of functional groups, including a diisopropylamino group, a but-2-yn-1-yl chain, a fluorophenyl ring, and a methanesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(diisopropylamino)but-2-yn-1-yl)-1-(3-fluorophenyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the but-2-yn-1-yl intermediate: This step involves the alkylation of a suitable alkyne precursor with a diisopropylamine derivative under basic conditions.
Introduction of the fluorophenyl group: The intermediate is then subjected to a coupling reaction with a fluorophenyl halide, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Sulfonamide formation: Finally, the methanesulfonamide group is introduced through a sulfonylation reaction, typically using methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(diisopropylamino)but-2-yn-1-yl)-1-(3-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the alkyne or amine groups using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane using reagents like hydrogen gas with a palladium catalyst.
Substitution: The fluorophenyl ring can undergo electrophilic aromatic substitution reactions, introducing new functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, sulfonamide derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may be investigated for its interactions with specific biological targets.
Medicine
Sulfonamides are well-known for their antimicrobial properties. This compound could be explored for its potential as a novel antimicrobial agent, particularly against resistant strains of bacteria.
Industry
In the industrial sector, sulfonamide compounds are used in the production of dyes, agrochemicals, and pharmaceuticals. This compound may find applications in these areas due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)-1-(3-fluorophenyl)methanesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This compound may interact with enzymes involved in bacterial cell wall synthesis or other critical biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-(diisopropylamino)but-2-yn-1-yl)-1-(3-chlorophenyl)methanesulfonamide: Similar structure with a chlorine atom instead of fluorine.
N-(4-(diisopropylamino)but-2-yn-1-yl)-1-(3-bromophenyl)methanesulfonamide: Similar structure with a bromine atom instead of fluorine.
N-(4-(diisopropylamino)but-2-yn-1-yl)-1-(3-methylphenyl)methanesulfonamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-(4-(diisopropylamino)but-2-yn-1-yl)-1-(3-fluorophenyl)methanesulfonamide may confer unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets compared to its analogs with different substituents.
Properties
IUPAC Name |
N-[4-[di(propan-2-yl)amino]but-2-ynyl]-1-(3-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2S/c1-14(2)20(15(3)4)11-6-5-10-19-23(21,22)13-16-8-7-9-17(18)12-16/h7-9,12,14-15,19H,10-11,13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYORFGXVDPMKFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNS(=O)(=O)CC1=CC(=CC=C1)F)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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